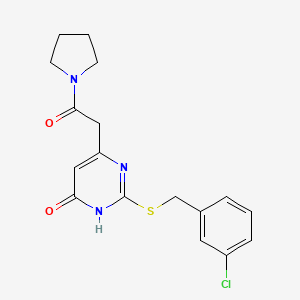![molecular formula C13H11F3N2O2 B2358311 N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide CAS No. 2459725-82-5](/img/structure/B2358311.png)
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring and a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF₃I) in the presence of a catalyst.
Coupling with the Phenyl Ring: The trifluoromethylated oxazole is then coupled with a phenyl ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Propanamide Group: Finally, the propanamide group is introduced through an amidation reaction, where the oxazole-phenyl intermediate is reacted with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening for catalysts, and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with different functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use as a drug candidate due to its unique chemical structure and biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}benzamide: Similar structure with a benzamide group instead of a propanamide group.
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
N-{3-[3-(trifluoromethyl)phenyl
Eigenschaften
IUPAC Name |
N-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-11(19)17-12-7-10(18-20-12)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDOGUDOAMKEJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NO1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)

![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2358241.png)

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)




